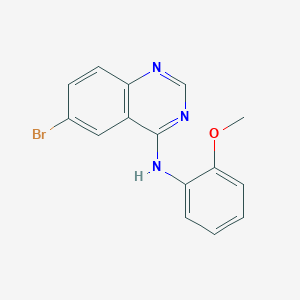

6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine derivatives often involves acylation reactions of amino-quinazoline with unsaturated acid chlorides or mixed anhydrides. A study detailed the preparation of similar derivatives, highlighting the role of attaching a basic functional group onto the Michael acceptor to enhance reactivity due to intramolecular catalysis or an inductive effect, leading to compounds with improved biological properties (Tsou et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be characterized by spectroscopic methods such as FTIR, NMR, and UV spectroscopy. Studies involving density functional theory (DFT) calculations also provide insights into the compound's vibrational properties and charge distribution potential, aiding in understanding the molecule's reactive sites and stability (Sarkar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its potential to undergo various reactions, such as acylation and Michael addition, due to the presence of amino and bromo functional groups. These reactions are crucial for modifying the compound to enhance its biological activity and solubility. For example, the basic functional group's addition has been shown to increase the compound's reactivity, which is advantageous for developing potent biological inhibitors (Tsou et al., 2001).

Physical Properties Analysis

Physical properties, including solubility, melting point, and stability, are critical for the compound's application in medicinal chemistry. Enhanced water solubility, for example, can improve a compound's bioavailability, a desirable trait for potential pharmaceutical agents. The synthesis approach, including the introduction of water-solubilizing substituents, plays a vital role in modifying these physical properties (Tsou et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards various chemical reagents, stability under different conditions, and potential to form covalent bonds with target enzymes, are essential for its function as a tyrosine kinase inhibitor. Molecular modeling and experimental evidence support the idea that these compounds interact covalently with their target enzymes, a mechanism that underpins their inhibitory activity (Tsou et al., 2001).

Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials Development

Quinazoline derivatives, including compounds like 6-bromo-N-(2-methoxyphenyl)-4-quinazolinamine, are crucial in the development of optoelectronic materials. They have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are used in fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they are of interest for nonlinear optical materials and colorimetric pH sensors, highlighting the significance of quinazoline derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Anticancer Drug Development

Quinazoline derivatives have been identified as potential anticancer agents, with research focusing on their ability to inhibit EGFR and other therapeutic protein targets. These compounds have shown promise in cancer treatment due to their structural diversity and ability to target a wide range of proteins. The development of novel quinazoline compounds remains a promising field in anticancer drug research, driven by the structural heterogeneity and potential for multi-target therapies (Ravez et al., 2015).

Synthetic Chemistry Innovations

Quinazoline compounds are significant in medicinal chemistry, possessing a wide range of biological properties. Recent advances in synthetic chemistry have focused on designing novel quinazolines and exploring efficient routes for their synthesis. This research aims to investigate different properties of quinazolines and develop potential applications, emphasizing the importance of eco-friendly, mild, and atom-efficient synthetic strategies. Such efforts contribute to the broader utilization of quinazolines in medicinal applications and beyond (Faisal & Saeed, 2021).

Eigenschaften

IUPAC Name |

6-bromo-N-(2-methoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c1-20-14-5-3-2-4-13(14)19-15-11-8-10(16)6-7-12(11)17-9-18-15/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIMOXIZLFEENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)